Gas-Phase Proton Affinity and Conjugate Acid Strength: Ortho‑CF₃ Sulfonate vs. p‑Toluenesulfonate and Triflate
A 2024 head‑to‑head computational and spectroscopic study compared the gas‑phase proton affinity (PA) of three photoacid generator (PAG) anions: p‑toluenesulfonate (pTS⁻), 2‑(trifluoromethyl)benzene‑1‑sulfonate (TFMBS⁻), and triflate (TF⁻). TFMBS⁻ exhibited a PA of 308.1 kcal mol⁻¹, placing it between pTS⁻ (316.4 kcal mol⁻¹) and TF⁻ (303.2 kcal mol⁻¹). Lower PA corresponds to a stronger conjugate acid, meaning the ortho‑CF₃ sulfonate generates a measurably stronger acid than p‑toluenesulfonate but a weaker one than triflate. [1]
| Evidence Dimension | Gas-phase proton affinity (kcal mol⁻¹), inversely related to acidity strength |
|---|---|
| Target Compound Data | 308.1 kcal mol⁻¹ (anion form of target compound) |
| Comparator Or Baseline | p‑Toluenesulfonate (pTS⁻): 316.4 kcal mol⁻¹; Triflate (TF⁻): 303.2 kcal mol⁻¹ |
| Quantified Difference | 8.3 kcal mol⁻¹ lower PA than pTS⁻ (stronger acid); 4.9 kcal mol⁻¹ higher PA than TF⁻ (weaker acid) |
| Conditions | Gas‑phase calculation validated by photoelectron spectroscopy; polarizable continuum model for solvent effects. |
Why This Matters
In photolithography, acid strength directly influences resist sensitivity and resolution; the intermediate acidity of TFMBS⁻ offers a targeted balance between the insufficient acidity of pTS⁻ and the potentially excessive reactivity of TF⁻, allowing formulators to fine‑tune resist performance.
- [1] Jiang, Y.; Cao, W.; Hu, Z.; Liu, Z.; Wang, X.-B.; Peng, P. A comprehensive study on three typical photoacid generators using photoelectron spectroscopy and ab initio calculations. J. Chem. Phys. 2024, 161, 054307. View Source
